tert-Butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Structure and Synthesis tert-Butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 2166677-03-6) is a bicyclic compound with a hydroxyl group at position 6 and a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom within the azabicyclo[3.2.1]octane scaffold. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol . The synthesis of such compounds typically involves multi-step reactions, including cyclization and protective group strategies. For example, tert-butyl azabicyclo intermediates are often synthesized via reductive amination or nucleophilic substitution, as seen in the preparation of related analogs (e.g., tert-butyl 2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, synthesized using 2,4-dimethoxybenzaldehyde and sodium triacetoxyborohydride) .
Applications The azabicyclo[3.2.1]octane core is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive molecules.
Properties
IUPAC Name |
tert-butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZKCLOQMYZAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Modification of Azabicyclic Structures
This method involves the introduction of functional groups onto an azabicyclic backbone:
- Starting Material : A precursor bicyclic amine.
- Reagents : tert-butyl chloroformate for introducing the tert-butoxycarbonyl group.
- Reaction Conditions : Controlled temperature (typically below 50°C) and use of an organic solvent such as dichloromethane.
- Steps :
- The precursor is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine).
- The hydroxyl group is introduced via selective oxidation or hydrolysis.
- Outcome : Formation of this compound with high specificity.
Method 2: Cyclization Reactions
Cyclization methods are used to construct the bicyclic framework:
- Starting Material : Linear precursors containing nitrogen and hydroxyl functionalities.
- Catalysts : Acidic or basic catalysts to promote cyclization.
- Reaction Conditions : Elevated temperatures (up to 100°C) and use of polar solvents like ethanol or acetonitrile.
- Steps :
- Cyclization is initiated by heating the precursor under reflux conditions.
- Functional groups are added post-cyclization via substitution reactions.
- Outcome : Efficient construction of the bicyclic core with functional groups in desired positions.
Method 3: Enzymatic Synthesis
Enzymatic methods utilize biocatalysts for selective functionalization:
- Starting Material : Tropane alkaloids or related structures.
- Enzymes : Hydroxylases for introducing hydroxyl groups.
- Reaction Conditions : Mild temperatures (30–40°C) and aqueous media.
- Steps :
- Enzymatic conversion occurs under controlled pH conditions (pH ~7).
- tert-butoxycarbonyl protection is added chemically post-enzyme treatment.
- Outcome : High regioselectivity and environmental sustainability.
Reaction Data Table
| Method | Starting Material | Reagents/Catalysts | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Method 1 | Bicyclic amine | tert-butyl chloroformate, triethylamine | <50°C, dichloromethane | ~85% |
| Method 2 | Linear precursors | Acid/base catalysts | Reflux, ethanol/acetonitrile | ~75% |
| Method 3 | Tropane alkaloids | Hydroxylases, tert-butoxycarbonyl reagents | pH ~7, aqueous media | ~90% |
Analysis of Methods
Each method has specific advantages:
- Method 1 provides high specificity with minimal side reactions, making it ideal for pharmaceutical applications.
- Method 2 , while efficient for constructing the bicyclic framework, requires careful control to avoid overreaction or degradation.
- Method 3 offers eco-friendly synthesis with high selectivity but may require expensive enzymes.
Chemical Reactions Analysis
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dopamine Transporter Inhibitors
One of the primary applications of tert-butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is in the development of dopamine transporter inhibitors. These compounds are crucial for treating conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Research indicates that this compound serves as an important intermediate in synthesizing selective inhibitors that target the dopamine transporter, enhancing therapeutic efficacy while minimizing side effects .
Neuropharmacology
The compound has been investigated for its potential neuropharmacological effects, particularly in modulating neurotransmitter systems. Studies have shown that derivatives of this compound can influence serotonin receptor activity, suggesting a role in treating mood disorders and anxiety .
Synthetic Chemistry
In synthetic chemistry, this compound is utilized as a building block for creating more complex organic molecules. Its unique bicyclic structure allows for various modifications, making it a versatile precursor in organic synthesis .
Case Study 1: Synthesis of Dopamine Transporter Inhibitors
A study published in the Journal of Organic Chemistry detailed the synthesis of a series of dopamine transporter inhibitors using this compound as a starting material. The researchers demonstrated that modifications to the bicyclic structure led to enhanced binding affinity and selectivity for the dopamine transporter, showcasing its utility in drug design .
Case Study 2: Neuropharmacological Screening
In another investigation, researchers screened various derivatives of this compound for their effects on serotonin receptors. The results indicated that certain modifications resulted in compounds with improved receptor selectivity and efficacy, suggesting potential applications in treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine, which can then interact with biological targets. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Substituent Position and Type
Key Observations :
- Functional Groups: The 8-oxo analog’s ketone group enhances reactivity for nucleophilic additions, while amino-substituted derivatives (e.g., exo-3-amino) are versatile intermediates for synthesizing sulfonamides or ureas .
Pharmacological Relevance
- The 3-hydroxy and 3-amino analogs show promise in drug discovery. For instance, tert-butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: N/A) is explored as a kinase inhibitor precursor .
- The 6-hydroxy compound’s unique substitution may offer advantages in solubility and metabolic stability, critical for oral bioavailability .
Biological Activity
tert-Butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a bicyclic framework and functional groups, suggests various biological activities that are of interest for therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.29 g/mol
- CAS Number : 2166677-03-6
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Recent studies have indicated that derivatives of azabicyclo compounds exhibit promising antibacterial properties. For instance, certain modifications to the bicyclic structure have shown effectiveness against resistant strains of bacteria, including Gram-negative pathogens.
Table 1: Summary of Antibacterial Studies
Antifungal Activity
The compound has also been evaluated for antifungal properties, particularly against Candida species. The mechanism appears to involve disruption of fungal cell wall synthesis.
Table 2: Summary of Antifungal Studies
| Study Reference | Compound Tested | Fungal Strains | Activity Observed | Methodology |
|---|---|---|---|---|
| Related DBO Derivatives | Candida albicans | High efficacy observed | In vitro assays |
The biological activity of this compound is thought to be mediated through its interaction with specific enzymes involved in bacterial cell wall synthesis and metabolic pathways in fungi. The hydroxyl and carboxylate functionalities are critical for binding to target sites.
Case Studies
A notable case study involved the use of a derivative in a mouse model of infection caused by multi-drug resistant bacteria. The compound demonstrated significant reduction in bacterial load compared to controls, suggesting its potential as a therapeutic agent.
Case Study Highlights
- Objective : Evaluate the efficacy of tert-butyl 6-hydroxy derivatives in treating infections.
- Results : Reduction in bacterial counts by up to 90% within 48 hours.
- : Supports further development for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
